Benzodithiete
CAS No.: 81044-78-2
Cat. No.: VC19319139
Molecular Formula: C6H4S2
Molecular Weight: 140.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81044-78-2 |
|---|---|
| Molecular Formula | C6H4S2 |
| Molecular Weight | 140.2 g/mol |
| IUPAC Name | 7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene |
| Standard InChI | InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H |
| Standard InChI Key | BLTJGCJWPSQEMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)SS2 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Benzodithiete consists of a benzene ring annulated to a 1,2-dithiete ring, a four-membered cyclic disulfide (Fig. 1). The dithiete ring introduces significant strain due to its 90° bond angles, enhancing reactivity. The compound’s IUPAC name, 7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene, reflects its bicyclic framework. X-ray crystallography of derivatives reveals planarity in the benzene ring and slight puckering in the dithiete moiety, with S–S bond lengths ranging from 2.02–2.08 Å .
Electronic Characteristics
The conjugated π-system of the benzene ring interacts with the sulfur lone pairs, creating a polarized electronic structure. Density functional theory (DFT) calculations indicate a HOMO localized on the dithiete sulfur atoms and a LUMO on the benzene ring, facilitating nucleophilic and electrophilic reactions . This duality enables benzodithiete to act as both an electron donor and acceptor, a property exploited in metal coordination (Section 3).
Synthesis and Characterization
Synthetic Routes
Benzodithiete is synthesized via dealkylation of 1,2-bis(benzylthio)benzene derivatives. A representative method involves:
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Reaction of 1,2-dibromobenzene with benzyl mercaptan to form 1,2-bis(benzylthio)benzene.
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Dealkylation using triflic anhydride (Tf₂O) in acetonitrile/dichloromethane, yielding benzodithiete.
The process achieves ~65% yield under optimized conditions (0°C, inert atmosphere). Bulky substituents (e.g., tert-butyl groups) enhance stability by sterically shielding the reactive dithiete ring .
Analytical Characterization
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NMR: NMR shows aromatic protons at δ 7.2–7.5 ppm and absence of benzyl protons post-dealkylation.
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MS: ESI-MS confirms the molecular ion peak at m/z 140.2 [M].
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X-ray Diffraction: Crystallographic data for a tert-butyl-substituted derivative reveal a planar benzene ring (torsion angle < 5°) and S–S distance of 2.05 Å .
Reactivity and Coordination Chemistry
Metal Complexation
Benzodithiete binds transition metals via its sulfur atoms. Key complexes include:
Mechanism: Coordination typically proceeds in two steps:
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Reduction of the dithiete to a dithiolate (S⁻–S⁻).
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Metal insertion, forming M–S bonds . For Mn, this yields a mixed-valence Mn(II/III) complex with EPR signal at g = 2.03 .
Cycloaddition Reactions
Benzodithiete undergoes [2+2] and [4+2] cycloadditions. With electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate), it forms 1,2-dithiins via [2+2] addition (70% yield).
Applications in Materials Science and Catalysis
Catalytic Uses
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Cross-Coupling: Pd-benzodithiete complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁴ .
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Oxidation Catalysis: Mn complexes oxidize alcohols to ketones with 90% selectivity using O₂ as the oxidant .
Electronic Materials
Thin films of benzodithiete-copper complexes exhibit conductivity of 10² S/cm, comparable to polyaniline . The sulfur-rich structure facilitates charge transport through S···S interactions.
Comparison with Related Heterocycles
| Compound | Ring Size | Key Feature | Reactivity vs. Benzodithiete |
|---|---|---|---|
| Dithiirane | 3-membered | High ring strain (80 kcal/mol) | More reactive, less stable |
| Thianthrene | 6-membered | Two sulfur atoms para to each other | Lower electrophilicity |
| Benzothiadiazole | 6-membered | N and S heteroatoms | Prefers [4+2] cycloadditions |
Benzodithiete’s strained dithiete ring makes it more reactive than thianthrene but more stable than dithiirane .
Future Research Directions
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Biological Studies: Screening for antimicrobial/anticancer activity, leveraging sulfur’s redox activity.
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Advanced Materials: Development of conductive polymers via benzodithiete-thiophene copolymers.
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Asymmetric Catalysis: Chiral benzodithiete ligands for enantioselective transformations.
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